molecular formula C10H16N2O3 B2467112 Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 2248361-89-7

Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No.: B2467112
CAS No.: 2248361-89-7
M. Wt: 212.249
InChI Key: YIMHUCPKBRXHSJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6-7(14-9(11-5)12-6)8(13)15-10(2,3)4/h1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHUCPKBRXHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of this compound with a suitable reagent to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce oxazole derivatives with reduced functional groups.

Scientific Research Applications

Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate: Characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to an oxazole ring.

    Other Oxazole Derivatives: Compounds with similar structures but different substituents on the oxazole ring, such as tert-butyl 4-methyl-2-(amino)-1,3-oxazole-5-carboxylate or tert-butyl 4-methyl-2-(ethylamino)-1,3-oxazole-5-carboxylate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

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